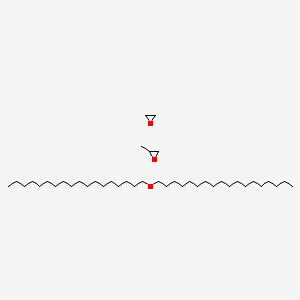
2-methyloxirane;1-octadecoxyoctadecane;oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyloxirane;1-octadecoxyoctadecane;oxirane is a chemical compound with the molecular formula C23H48O3 and a molecular weight of 372.63 g/mol . This compound is a polymer formed by the reaction of oxirane (ethylene oxide) and methyl oxirane (propylene oxide) with monooctadecyl ether. It is commonly used in various industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, methyl-, polymer with oxirane, monooctadecyl ether typically involves the polymerization of oxirane and methyl oxirane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where the monomers (oxirane and methyl oxirane) are continuously fed into the reactor along with the catalyst. The reaction mixture is maintained at a specific temperature and pressure to achieve optimal polymerization. The resulting polymer is then purified and processed into the desired form .
化学反应分析
Types of Reactions
2-methyloxirane;1-octadecoxyoctadecane;oxirane undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, and are usually conducted in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the polymer chain .
科学研究应用
2-methyloxirane;1-octadecoxyoctadecane;oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.
作用机制
The mechanism of action of oxirane, methyl-, polymer with oxirane, monooctadecyl ether involves its interaction with various molecular targets and pathways. As a surfactant, it reduces the surface tension between different phases, thereby enhancing the mixing and stability of formulations. In drug delivery systems, it improves the solubility and bioavailability of active pharmaceutical ingredients by forming micelles or other colloidal structures .
相似化合物的比较
Similar Compounds
Oxirane, 2-methyl-, polymer with oxirane, monohexadecyl ether: Similar in structure but with a shorter alkyl chain.
Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether: Contains a butyl group instead of an octadecyl group
Uniqueness
2-methyloxirane;1-octadecoxyoctadecane;oxirane is unique due to its long octadecyl chain, which imparts specific hydrophobic properties and enhances its performance as a surfactant and emulsifier. This makes it particularly useful in applications where strong hydrophobic interactions are required .
属性
CAS 编号 |
9038-43-1 |
|---|---|
分子式 |
C41H84O3 |
分子量 |
625.1 g/mol |
IUPAC 名称 |
2-methyloxirane;1-octadecoxyoctadecane;oxirane |
InChI |
InChI=1S/C36H74O.C3H6O.C2H4O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-2-4-3;1-2-3-1/h3-36H2,1-2H3;3H,2H2,1H3;1-2H2 |
InChI 键 |
QNYWMNCOJRYQJB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCC.CC1CO1.C1CO1 |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCC.CC1CO1.C1CO1 |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















